3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile
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Overview
Description
The compound “3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile” is an organic compound that contains a pyrazole ring, a tert-butylphenyl group, and a propanenitrile group . The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to stabilize adjacent reactive sites .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a tert-butylphenyl group, and a propanenitrile group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the tert-butylphenyl group, and the nitrile group. The pyrazole ring is a heterocyclic aromatic ring and could participate in electrophilic substitution reactions . The tert-butylphenyl group could influence the reactivity of the compound due to its steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in various solvents .Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)15-7-5-13(6-8-15)16-14(12-21)11-20(19-16)10-4-9-18/h5-8,11-12H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMSXERTCFQDHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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